methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated thiazole, the thiazole ring is constructed through cyclization reactions.
Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a nucleophilic substitution reaction, often using a pyrrole derivative and a suitable leaving group.
Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyrrole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole or pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate may be studied for its potential biological activity. Compounds with thiazole and pyrrole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural features might interact with biological targets, making it a candidate for drug discovery programs aimed at treating various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyrrole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate: This compound is unique due to its specific substitution pattern and the presence of both thiazole and pyrrole rings.
Other Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid or 2-aminothiazole share the thiazole ring but differ in their substituents and overall structure.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid or N-methylpyrrole have the pyrrole ring but lack the thiazole moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties not found in simpler thiazole or pyrrole derivatives.
Properties
Molecular Formula |
C18H20N4O3S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N4O3S2/c1-11(2)8-13-15(16(24)25-3)21-17(27-13)20-14(23)9-12-10-26-18(19-12)22-6-4-5-7-22/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,23) |
InChI Key |
XGTPWDRSUSXPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)N3C=CC=C3)C(=O)OC |
Origin of Product |
United States |
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